![molecular formula C16H18O5 B2702108 Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 314745-76-1](/img/structure/B2702108.png)
Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate” is a complex organic compound. It contains a benzofuran moiety, which is a type of aromatic compound, and a carboxylate ester group. The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a benzofuran ring, which is a fused aromatic ring system, and a carboxylate ester group. The presence of these groups can influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran ring and the ester group. The benzofuran ring is aromatic and thus relatively stable, but it can undergo electrophilic aromatic substitution reactions. The ester group can participate in various reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate ester group and the nonpolar benzofuran ring. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has developed high-yielding synthesis methods for compounds closely related to Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate. For instance, a study detailed a five-step synthesis starting from 2,4-dimethylaniline to produce compounds with potential for further chemical modification and study in various applications (Vaid et al., 2014).
Mechanistic Insights : Another aspect of research focused on the reaction mechanisms of similar benzofuran derivatives. For example, the thermolysis of specific compounds leading to the formation of benzofuran and its isomers provided insights into the furan formation mechanism (Meier et al., 1982).
Pharmacological Applications
- Medicinal Chemistry : Studies have synthesized and evaluated the biological activity of benzofuran derivatives. One research effort involved synthesizing racemic mixtures and their enantiomers, showing different biological activities in voltage-clamp studies, which could be useful for understanding L-type Ca2+ channel structure and function (Visentin et al., 1999).
Photoreactive Compounds
- Photoreactive Protecting Groups : Research into photoremovable protecting groups for carboxylic acids highlighted the utility of certain dimethylphenacyl esters. Their efficient photoenolization and high chemical yield upon irradiation make them suitable for applications in organic synthesis and biochemistry (Zabadal et al., 2001).
Antimicrobial and Antioxidant Activities
Antimicrobial Properties : Compounds isolated from natural sources, sharing structural similarities with Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, have been studied for their antimicrobial properties. For example, cassane-type furanoditerpenoids demonstrated activity against various bacteria and fungi (Ragasa et al., 2002).
Antioxidant Mechanisms : The study of benzofuranone-typical compounds as antioxidants provided insights into their actual structure, thermodynamic driving forces, and mechanisms of action. Such research can be crucial for developing new antioxidant agents with potential applications in various fields (Zhu et al., 2011).
Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the conditions of the reaction .
Future Directions
properties
IUPAC Name |
methyl 5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9-13(14(17)19-5)11-8-10(6-7-12(11)20-9)21-15(18)16(2,3)4/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYTZALFIKSQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.